![molecular formula C4H5Br B14084832 Bicyclo[1.1.0]butane, 1-bromo- CAS No. 101391-44-0](/img/structure/B14084832.png)
Bicyclo[1.1.0]butane, 1-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.0]butane, 1-bromo-: is a highly strained bicyclic compound characterized by its unique structure, which consists of two fused cyclopropane rings. This compound is notable for its significant strain energy, making it an intriguing subject for chemists interested in the reactivity and stability of strained ring systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Bicyclo[1.1.0]butane: One common method involves the bromination of bicyclo[1.1.0]butane using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Cyclopropanation Reactions: Another approach involves the cyclopropanation of suitable precursors, followed by bromination.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Bicyclo[1.1.0]butane, 1-bromo- can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form bicyclo[1.1.0]butane.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted bicyclo[1.1.0]butane derivatives can be formed.
Reduction Products: Bicyclo[1.1.0]butane.
Oxidation Products: Various oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Strain Release Chemistry: Bicyclo[1.1.0]butane, 1-bromo- is used as an intermediate in strain release chemistry to synthesize substituted four-membered rings and bicyclo[1.1.1]pentanes.
Building Blocks: It serves as a valuable building block for the generation of sp3-rich carbocycles and heterocycles.
Biology and Medicine:
Bioconjugation: The compound is utilized in bioconjugation processes due to its ability to form stable linkages with biomolecules.
Drug Discovery: Its unique structure and reactivity make it a candidate for the development of new pharmaceuticals.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of bicyclo[1.1.0]butane, 1-bromo- primarily involves the release of strain energy upon breaking the bridging C1-C3 bond. This strain release drives various chemical transformations, making the compound highly reactive . The molecular targets and pathways involved depend on the specific reactions and applications, such as nucleophilic substitution or radical cycloaddition reactions .
Comparación Con Compuestos Similares
Spiropentanes: Another class of highly strained bicyclic compounds with similar reactivity.
Bicyclopropanes: Compounds with two fused cyclopropane rings, similar to bicyclo[1.1.0]butane.
Bicyclo[1.1.1]pentanes: Compounds with three fused cyclopropane rings, often used in similar applications.
Uniqueness: Bicyclo[1.1.0]butane, 1-bromo- stands out due to its extreme strain energy and the resulting high reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various scientific research applications .
Propiedades
IUPAC Name |
1-bromobicyclo[1.1.0]butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c5-4-1-3(4)2-4/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENAXSLTNYWVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449497 |
Source


|
| Record name | Bicyclo[1.1.0]butane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101391-44-0 |
Source


|
| Record name | Bicyclo[1.1.0]butane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
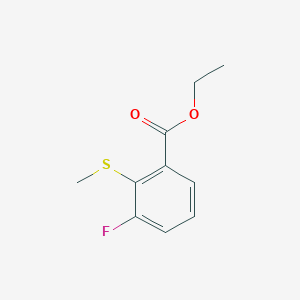
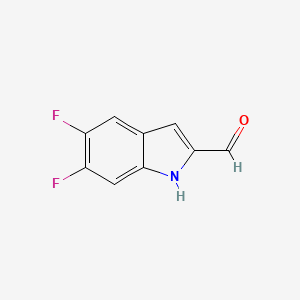
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
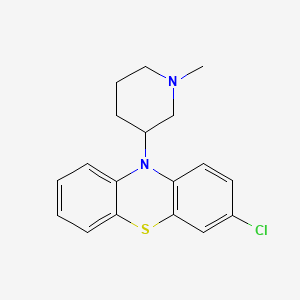
![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)

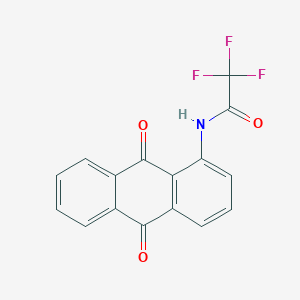
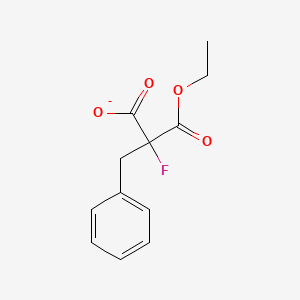
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
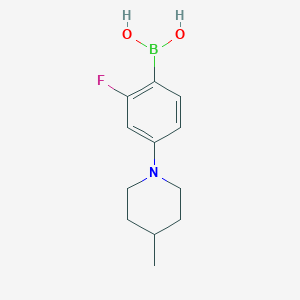
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
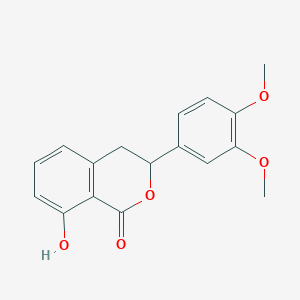
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
